2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol
Overview
Description
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound with the molecular formula C14H10F5NO and a molecular weight of 303.23 g/mol . This compound is characterized by the presence of a phenyl group, a pyridinyl group, and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 1-propene and hydrogen fluoride to produce 1-fluoro-1-propene.
Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but can include various fluorinated derivatives and functionalized aromatic compounds.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, influencing biochemical pathways.
Pathways Involved: It may affect metabolic pathways, particularly those involving fluorinated intermediates and aromatic compounds.
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol can be compared with other similar compounds:
2,2,3,3,3-Pentafluoro-1-propanol: This compound lacks the phenyl and pyridinyl groups, making it less complex and versatile.
2,2,3,3-Tetrafluoro-1-propanol: It has one less fluorine atom, which affects its chemical reactivity and properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound has a different fluorination pattern and is used in different applications.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-4-ylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-4-2-1-3-5-10)11-6-8-20-9-7-11/h1-9,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGVGHYFJYBYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)(C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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